Tetrahydro-thiophen-3-OL

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241152. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

thiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c5-4-1-2-6-3-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYXNFYVCZIXQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3334-05-2 | |

| Record name | 3334-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrahydro-thiophen-3-ol: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-thiophen-3-ol is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and drug development. Its sulfur-containing five-membered ring structure, along with a hydroxyl functional group, provides a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a particular focus on the (R)-enantiomer, which is a key intermediate in the synthesis of certain antibiotics.

Chemical Structure and Properties

This compound, also known as 3-hydroxy-tetrahydrothiophene, possesses a chiral center at the carbon atom bearing the hydroxyl group, leading to the existence of (R) and (S) enantiomers. The (3R)-enantiomer is of particular significance in pharmaceutical applications.[1]

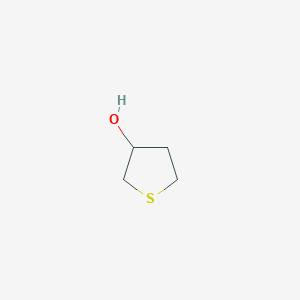

Structure:

Figure 1: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. The data primarily corresponds to the racemic mixture or the (R)-enantiomer where specified.

| Property | Value | Reference |

| Molecular Formula | C4H8OS | [2] |

| Molecular Weight | 104.17 g/mol | [2] |

| CAS Number | 3334-05-2 (racemate), 100937-75-5 ((R)-enantiomer) | [2][3] |

| IUPAC Name | This compound, (3R)-thiolan-3-ol ((R)-enantiomer) | [2] |

| Appearance | Light yellow to yellow liquid | [4] |

| Boiling Point | 84-85 °C at 7 Torr | [4] |

| Density | 1.1762 g/cm³ | [4] |

| pKa | 14.43 ± 0.20 (Predicted) | [4] |

| XLogP3 | 0.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Exact Mass | 104.02958605 Da | [2] |

| Topological Polar Surface Area | 45.5 Ų | [2] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show complex multiplets for the methylene protons on the tetrahydrothiophene ring due to spin-spin coupling. The proton on the carbon bearing the hydroxyl group (C3) would appear as a multiplet, and its chemical shift would be influenced by the solvent. The hydroxyl proton would appear as a broad singlet, and its position is also solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C3) is expected to have a chemical shift in the range of 60-70 ppm. The other three carbon atoms of the tetrahydrothiophene ring will appear at higher field.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group.[6] Other significant peaks would include C-H stretching vibrations around 2850-2960 cm⁻¹ and C-O stretching in the 1000-1260 cm⁻¹ region.[6]

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 104. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[7][8] Therefore, significant fragments might be observed at m/z 86 (M-H₂O) and other smaller fragments resulting from the cleavage of the tetrahydrothiophene ring.

Experimental Protocols

The synthesis of enantiomerically pure (R)-Tetrahydro-thiophen-3-ol is of significant interest for pharmaceutical applications. Both biocatalytic and chemical methods have been developed for its preparation.

Biocatalytic Synthesis of (R)-Tetrahydro-thiophen-3-ol

A highly enantioselective method for the synthesis of (R)-Tetrahydro-thiophen-3-ol involves the biocatalytic reduction of the precursor, tetrahydrothiophen-3-one, using a ketoreductase (KRED) enzyme.[9]

Experimental Workflow:

Figure 2: Biocatalytic synthesis workflow.

Detailed Methodology:

-

Reaction Setup: A jacketed reaction vessel is charged with a buffered solution (e.g., triethanolamine·HCl with MgSO₄) and a glucose source for cofactor regeneration. The temperature is controlled, typically starting at a lower temperature (e.g., 15 °C).

-

Addition of Reactants: Tetrahydrothiophen-3-one is added to the reaction mixture, followed by the ketoreductase (KRED), a glucose dehydrogenase (GDH) for cofactor regeneration, and the NADP+ cofactor.

-

Reaction Monitoring: The pH of the reaction is maintained at a constant value (e.g., pH 7.0) by the controlled addition of a base (e.g., NaOH). The progress of the reaction is monitored by analytical techniques such as HPLC to determine the conversion of the ketone to the alcohol.

-

Reaction Completion and Work-up: Once the reaction reaches the desired conversion, it can be quenched. The product is then extracted from the aqueous phase using an organic solvent like ethyl acetate.

-

Purification: The organic extracts are combined, dried, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation or chromatography if necessary.[9]

Chemical Synthesis via Reduction with Sodium Borohydride

A more conventional chemical approach to synthesize this compound involves the reduction of tetrahydrothiophen-3-one using a reducing agent such as sodium borohydride (NaBH₄).[10]

Experimental Workflow:

Figure 3: Chemical synthesis workflow.

Detailed Methodology:

-

Reaction Setup: Tetrahydrothiophen-3-one is dissolved in a suitable solvent, typically an alcohol such as methanol or ethanol, in a reaction flask equipped with a stirrer and under a controlled temperature, often an ice bath (0 °C) to manage the exothermic reaction.[9]

-

Addition of Reducing Agent: Sodium borohydride is added portion-wise to the solution of the ketone. The addition rate is controlled to maintain the desired temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting ketone.

-

Quenching and Work-up: After the reaction is complete, the excess sodium borohydride is quenched by the slow addition of water or a dilute acid. The product is then extracted into an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or column chromatography.[10]

Applications in Drug Development

This compound, particularly the (R)-enantiomer, serves as a crucial building block in the synthesis of complex pharmaceutical molecules.

-

Antibiotics: (R)-Tetrahydro-thiophen-3-ol is a key precursor in the synthesis of certain carbapenem antibiotics.[1] These antibiotics are effective against a broad spectrum of bacteria.

-

Medicinal Chemistry: The unique structure of this compound, with its chiral center and functional groups, makes it a valuable intermediate for creating libraries of novel compounds for drug discovery programs.[1] Its derivatives may interact with various biological targets.

While direct biological activity data for this compound is limited in the public domain, the broader class of thiophene derivatives has been extensively studied and shown to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12][13][14][15][16]

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions. The hydroxyl group can undergo typical alcohol reactions, such as esterification and etherification, allowing for further chemical modifications. The tetrahydrothiophene ring is generally stable but can be oxidized at the sulfur atom under strong oxidizing conditions. Information on its degradation pathways is not extensively documented in the literature.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic compound with significant applications in organic synthesis, particularly in the development of new pharmaceuticals. The ability to produce the enantiomerically pure (R)-form through efficient biocatalytic methods has enhanced its utility as a key building block for complex chiral molecules. Further research into the direct biological activities of this compound and its simple derivatives may unveil new therapeutic opportunities. This guide provides a foundational understanding of its chemical and physical properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

- 1. rsc.org [rsc.org]

- 2. (r)-Tetrahydrothiophen-3-ol | C4H8OS | CID 10011856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3334-05-2 [chemicalbook.com]

- 4. This compound | 3334-05-2 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. azooptics.com [azooptics.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246) [hmdb.ca]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 13. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses [mdpi.com]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrahydro-thiophen-3-OL

This technical guide provides a comprehensive overview of Tetrahydro-thiophen-3-OL, a heterocyclic organic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role in the synthesis of therapeutic agents.

Chemical Identity and Synonyms

This compound is a saturated, five-membered sulfur-containing heterocyclic alcohol. It exists as a racemic mixture or as individual enantiomers, each with distinct CAS numbers.

Table 1: Chemical Identification of this compound and its Enantiomers

| Identifier | Racemic this compound | (R)-Tetrahydrothiophen-3-ol | (S)-Tetrahydrothiophen-3-ol |

| CAS Number | 3334-05-2 | 100937-75-5 | 79107-75-8 |

| Molecular Formula | C₄H₈OS | C₄H₈OS | C₄H₈OS |

| IUPAC Name | Tetrahydrothiophen-3-ol | (3R)-tetrahydrothiophen-3-ol | (3S)-tetrahydrothiophen-3-ol |

| Synonyms | THIOPHENE-3-OL, TETRAHYDRO-; Tetrahydro-3-thiopheneol | (R)-3-Hydroxytetrahydrothiophene; (3R)-thiolan-3-ol | (S)-3-Hydroxytetrahydrothiophene; (3S)-thiolan-3-ol |

Physicochemical and Toxicological Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The following table summarizes key quantitative data for the (R)-enantiomer, which is a common intermediate in pharmaceutical synthesis.

Table 2: Physicochemical Properties of (R)-Tetrahydrothiophen-3-ol

| Property | Value | Source |

| Molecular Weight | 104.17 g/mol | PubChem[1] |

| Exact Mass | 104.02958605 Da | PubChem[1] |

| Boiling Point | 175 °C (for the related ketone) | ChemicalBook[2] |

| Flash Point | 78 °C (for the related ketone) | ChemicalBook[2] |

| Density | 1.194 g/cm³ (for the related ketone) | ChemicalBook[2] |

| Topological Polar Surface Area | 45.5 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Table 3: Toxicological Information for (R)-Tetrahydrothiophen-3-ol

| Hazard Statement | GHS Classification | Source |

| Causes skin irritation | H315 | PubChem[1] |

| Causes serious eye irritation | H319 | PubChem[1] |

| May cause respiratory irritation | H335 | PubChem[1] |

Experimental Protocols: Synthesis of (R)-Tetrahydrothiophen-3-ol

The enantiomerically pure forms of this compound are valuable chiral building blocks. A highly efficient biocatalytic method for the synthesis of (R)-Tetrahydrothiophen-3-ol has been developed, offering high conversion and enantiomeric excess.[3]

Biocatalytic Reduction of Tetrahydrothiophen-3-one

This protocol describes the asymmetric reduction of the prochiral ketone, tetrahydrothiophen-3-one, to the corresponding (R)-alcohol using an immobilized ketoreductase enzyme.

Materials and Reagents:

-

Tetrahydrothiophen-3-one

-

Immobilized ketoreductase (e.g., apKRED-9 derived from Acetobacter pasteurianus)[3]

-

Isopropanol (as a co-substrate for cofactor regeneration)

-

Aqueous buffer solution (e.g., phosphate buffer)

-

Packed bed reactor (for continuous flow) or batch reactor

Procedure (Continuous Flow): [3]

-

Prepare a substrate solution of tetrahydrothiophen-3-one in an aqueous-isopropanol mixture.

-

Pack a column with the immobilized ketoreductase to create a packed bed reactor.

-

Pump the substrate solution through the packed bed reactor at a controlled flow rate and temperature.

-

The enzyme catalyzes the reduction of the ketone to the alcohol, with isopropanol being oxidized to acetone to regenerate the NADPH cofactor.

-

Collect the eluent from the reactor.

-

Monitor the reaction conversion and enantiomeric excess using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

A space-time yield of 729 g L⁻¹ d⁻¹ with a conversion of >99.0% and an enantiomeric excess of >99.5% has been reported for this continuous process.[3]

Procedure (Batch): [3]

-

In a temperature-controlled reactor, suspend the immobilized ketoreductase in an aqueous buffer.

-

Add the substrate, tetrahydrothiophen-3-one, and the co-substrate, isopropanol.

-

Agitate the mixture to ensure good mixing.

-

Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

-

Once the reaction is complete, separate the immobilized enzyme by filtration for reuse.

-

Isolate the product, (R)-Tetrahydrothiophen-3-ol, from the reaction mixture. A pilot-scale batch process yielded 118.0 g of the product with a GC purity of 99.9% and an enantiomeric excess of 99.9%.[3]

Role in Drug Development and Biological Relevance

While this compound itself is not known to have direct therapeutic activity, it is a crucial intermediate in the synthesis of complex pharmaceutical compounds.

Synthesis of Sulopenem

(R)-Tetrahydrothiophen-3-ol is a key starting material for the synthesis of the side chain of sulopenem, a broad-spectrum antibacterial agent. The following diagram illustrates the workflow for the synthesis of a key trithiocarbonate intermediate of sulopenem.

Caption: Workflow for the synthesis of a sulopenem intermediate.

Metabolism of Thiophene-Containing Compounds

Thiophene rings, the core structure of this compound, are present in numerous drugs. The metabolism of these compounds is of significant toxicological interest. The thiophene moiety can be oxidized by cytochrome P450 (CYP) enzymes to form reactive metabolites, such as thiophene-S-oxides and epoxides.[4][5][6] These reactive intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity.[7][8]

Caption: Metabolic activation of thiophene-containing compounds.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of chiral drugs like sulopenem. While it does not possess inherent therapeutic properties, its role as a building block is critical. Understanding its synthesis, particularly through efficient biocatalytic methods, and the metabolic fate of the thiophene core is essential for researchers and professionals in drug development and chemical synthesis. The information presented in this guide provides a solid foundation for the safe and effective use of this compound in a research and development setting.

References

- 1. (r)-Tetrahydrothiophen-3-ol | C4H8OS | CID 10011856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrahydrothiophen-3-one - Safety Data Sheet [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)- and (S)-Tetrahydro-thiophen-3-ol for Researchers and Drug Development Professionals

Introduction

Tetrahydro-thiophen-3-ol, a chiral sulfur-containing heterocyclic compound, exists as two enantiomers: (R)-Tetrahydro-thiophen-3-ol and (S)-Tetrahydro-thiophen-3-ol. These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit distinct spatial arrangements of their atoms, which can lead to significant differences in their biological activities and applications. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of both enantiomers, with a particular focus on their relevance in pharmaceutical research and development. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of (R)- and (S)-Tetrahydro-thiophen-3-ol are crucial for their handling, characterization, and application in various chemical processes. While experimentally determined data for the (S)-enantiomer is less readily available in the public domain, the properties of the racemic mixture and the (R)-enantiomer provide valuable insights.

| Property | (R)-Tetrahydro-thiophen-3-ol | (S)-Tetrahydro-thiophen-3-ol | Racemic this compound |

| Molecular Formula | C4H8OS[1] | C4H8OS[2] | C4H8OS[3] |

| Molecular Weight | 104.17 g/mol [1] | 104.17 g/mol [2] | 104.17 g/mol [3] |

| CAS Number | 100937-75-5[1] | 79107-75-8[2] | 3334-05-2[3] |

| Appearance | Light yellow to yellow liquid[4] | Not specified | Light yellow to yellow liquid[4] |

| Boiling Point | 84-85 °C (at 7 Torr)[4] | Not specified | 84-85 °C (at 7 Torr)[3][4] |

| Density | Not specified | Not specified | 1.1762 g/cm³[3][4] |

| Storage Temperature | 2-8°C[4] | 2-8°C[2] | 2-8°C[3][4] |

Synthesis and Enantioselective Separation

The synthesis of enantiomerically pure this compound is a key challenge and a critical step for its application in pharmaceuticals. The primary route involves the reduction of the prochiral ketone, tetrahydrothiophen-3-one.

Enantioselective Synthesis of (R)-Tetrahydro-thiophen-3-ol

The (R)-enantiomer is of significant industrial importance as a key intermediate in the synthesis of the antibiotic sulopenem. Biocatalysis has emerged as a highly efficient and environmentally friendly method for its production.

Experimental Protocol: Biocatalytic Reduction of Tetrahydrothiophen-3-one to (R)-Tetrahydro-thiophen-3-ol

This protocol is based on the use of an engineered ketoreductase (KRED) for the asymmetric reduction of tetrahydrothiophen-3-one.

-

Materials:

-

Tetrahydrothiophen-3-one

-

Engineered Ketoreductase (KRED) with (R)-selectivity

-

Co-factor (e.g., NADPH or a regeneration system with isopropanol)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic co-solvent (e.g., isopropanol)

-

Quenching agent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

Prepare a buffered solution of the substrate, tetrahydrothiophen-3-one, with an appropriate concentration of an organic co-solvent like isopropanol to ensure solubility.

-

Add the engineered ketoreductase enzyme and the co-factor (or the co-factor regeneration system components) to the reaction mixture.

-

Maintain the reaction at a controlled temperature (e.g., 25-30°C) and pH with gentle agitation.

-

Monitor the reaction progress using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion (typically >99% conversion), quench the reaction by adding an organic solvent like ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude (R)-Tetrahydro-thiophen-3-ol.

-

Purify the product by distillation or column chromatography if necessary.

-

Determine the enantiomeric excess (ee) of the final product using chiral HPLC or GC.

-

Synthesis of (S)-Tetrahydro-thiophen-3-ol

The synthesis of the (S)-enantiomer can be achieved through various asymmetric synthesis strategies. One common approach is the use of a chiral reducing agent that preferentially delivers a hydride to one face of the prochiral ketone. Alternatively, a ketoreductase with (S)-selectivity could be employed in a similar biocatalytic process as described for the (R)-enantiomer.

Conceptual Protocol: Asymmetric Chemical Reduction

-

Materials:

-

Tetrahydrothiophen-3-one

-

Chiral reducing agent (e.g., (S)-CBS reagent - Corey-Bakshi-Shibata catalyst with borane)

-

Aprotic solvent (e.g., Tetrahydrofuran - THF)

-

Quenching solution (e.g., methanol, dilute HCl)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

-

Procedure:

-

Dissolve the (S)-CBS catalyst in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78°C).

-

Slowly add a solution of borane-dimethyl sulfide complex.

-

Add a solution of tetrahydrothiophen-3-one in THF dropwise to the reaction mixture.

-

Stir the reaction at the low temperature for a specified period, monitoring for completion by TLC or GC.

-

Carefully quench the reaction by the slow addition of methanol, followed by dilute aqueous HCl.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting (S)-Tetrahydro-thiophen-3-ol by column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC.

-

Chiral Separation of Enantiomers

For obtaining both enantiomers from a racemic mixture, or for the analytical determination of enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is a standard and effective technique.

Experimental Protocol: Chiral HPLC Separation

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H).

-

-

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation.

-

Additives such as diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) may be used to improve peak shape and resolution.

-

-

Procedure:

-

Dissolve a small amount of the racemic this compound in the mobile phase.

-

Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and their separation into two distinct peaks.

-

The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

-

Applications in Drug Development

The stereochemistry of a molecule is paramount in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.

(R)-Tetrahydro-thiophen-3-ol

The primary and most well-documented application of (R)-Tetrahydro-thiophen-3-ol is as a crucial building block in the synthesis of carbapenem antibiotics, most notably sulopenem. Its specific chirality is essential for the desired biological activity of the final drug molecule. The hydroxyl group and the sulfur-containing ring provide key functionalities for further chemical modifications in the synthesis of these complex antibiotics.

(S)-Tetrahydro-thiophen-3-ol

Specific applications for the (S)-enantiomer are not as widely reported in the literature. However, it serves as an important tool for researchers in several ways:

-

Comparative Biological Studies: The availability of the (S)-enantiomer allows for direct comparison with the (R)-enantiomer in biological assays. This can help in elucidating the structure-activity relationship (SAR) and understanding the specific interactions of the chiral center with biological targets.

-

Asymmetric Synthesis Research: It can be used as a target molecule for the development of new asymmetric synthesis methodologies.

-

Chiral Ligand Development: The tetrahydrothiophene scaffold can be incorporated into chiral ligands for asymmetric catalysis.

Biological Activity

Thiophene and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of the individual enantiomers of this compound are primarily understood in the context of their role as pharmaceutical intermediates.

The biological significance of (R)-Tetrahydro-thiophen-3-ol is intrinsically linked to the activity of the final antibiotic products derived from it, such as sulopenem. The correct stereochemistry at this position is critical for the antibiotic's ability to inhibit bacterial cell wall synthesis.

The distinct biological profile of (S)-Tetrahydro-thiophen-3-ol is less characterized. It is plausible that it may exhibit different, or even opposing, biological effects compared to its (R)-counterpart. Further research is needed to fully explore the pharmacological potential of the (S)-enantiomer.

Conclusion

(R)- and (S)-Tetrahydro-thiophen-3-ol are valuable chiral building blocks with distinct roles in the chemical and pharmaceutical sciences. While the (R)-enantiomer has a well-established and critical application in the synthesis of important antibiotics, the (S)-enantiomer remains a valuable tool for research and development, particularly in the exploration of stereospecific biological activities and the advancement of asymmetric synthesis. The continued development of efficient and selective synthetic routes to both enantiomers will undoubtedly facilitate further discoveries in drug development and other areas of chemical research. This guide provides a foundational understanding of these important molecules, highlighting the critical role of chirality in modern chemistry and medicine.

References

An In-depth Technical Guide to Tetrahydro-thiophen-3-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of Tetrahydro-thiophen-3-OL, a crucial heterocyclic compound in medicinal chemistry.

Core Molecular Data

This compound is a saturated heterocyclic compound containing a sulfur atom within a five-membered ring, with a hydroxyl group at the 3-position. Its fundamental molecular properties are summarized below.

| Property | Value |

| Molecular Formula | C4H8OS |

| Molecular Weight | 104.17 g/mol |

| IUPAC Name | Tetrahydrothiophen-3-ol |

| CAS Number | 3334-05-2 |

Role in Drug Development

The chiral enantiomer, (R)-Tetrahydrothiophen-3-ol, is a key building block in the synthesis of advanced antibacterial agents.[1] Notably, it serves as a precursor for the synthesis of sulopenem, a broad-spectrum penem antibiotic.[1] Sulopenem is effective against a wide range of Gram-positive and Gram-negative bacteria, including strains that have developed resistance to other antibiotics.[2]

Sulopenem's bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[1][2][3] This process is critical for maintaining the structural integrity of the bacterial cell, especially during growth and division.

The diagram below illustrates the mechanism of action of sulopenem.

Caption: Mechanism of action of sulopenem in bacterial cell wall synthesis inhibition.

Sulopenem, derived from (R)-Tetrahydrothiophen-3-ol, acts as a time-dependent inhibitor of bacterial cell wall synthesis.[1][2] It specifically targets and binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][3][4] By forming a covalent adduct with the serine residues in the active site of PBPs, sulopenem inactivates these enzymes.[1][4] This inactivation prevents the cross-linking of peptidoglycan chains, leading to a compromised cell wall, and ultimately, bacterial cell lysis and death.[2][3]

Experimental Protocols

A common synthetic route to this compound involves the reduction of its corresponding ketone, Tetrahydrothiophen-3-one. For stereospecific synthesis of the chiral alcohol, enzymatic reduction is a preferred method.

General Protocol for Biocatalytic Reduction:

-

Substrate Preparation: Dissolve Tetrahydrothiophen-3-one in a suitable buffer solution.

-

Enzyme and Cofactor: Introduce a ketoreductase (KRED) enzyme and a cofactor, typically NADPH or NADH. A cofactor regeneration system is often employed for economic viability.

-

Reaction Conditions: Maintain the reaction at an optimal temperature and pH for the chosen enzyme, with gentle agitation.

-

Monitoring: Monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, quench the reaction and extract the product with an organic solvent. The crude product is then purified using column chromatography to yield the desired this compound.

The workflow for a typical biocatalytic reduction is depicted below.

Caption: A generalized workflow for the biocatalytic synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of this compound. A ¹H NMR spectrum would typically show signals corresponding to the protons on the thiophene ring and the hydroxyl group. The chemical shifts, splitting patterns, and integration of these signals provide detailed information about the molecular structure.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for determining the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be suitable for its analysis. Detection is typically achieved using a UV detector.

References

- 1. Sulopenem Etzadroxil | C19H27NO7S3 | CID 23642298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Sulopenem etzadroxil used for? [synapse.patsnap.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Sulfur Heterocycle: A Technical Guide to the Discovery and History of Tetrahydrothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fascinating journey of tetrahydrothiophene and its derivatives, from their initial discovery to their impactful applications in medicinal chemistry and beyond. We delve into the historical milestones of their synthesis, examine key derivatives that have shaped the field, and provide a comprehensive look at their mechanisms of action, supported by detailed experimental protocols and quantitative data.

The Genesis of a Versatile Scaffold: Discovery and Early Synthesis

The story of tetrahydrothiophene is intrinsically linked to its aromatic counterpart, thiophene. While thiophene was first identified by Viktor Meyer in 1882 as a contaminant in benzene derived from coal tar, the saturated tetrahydrothiophene ring system's deliberate synthesis and characterization came later. One of the earliest documented syntheses of tetrahydrothiophene was reported in 1910 by von Braun and Trümpler. Their method involved the reaction of 1,4-diiodobutane with potassium sulfide, laying the groundwork for future explorations into this heterocyclic scaffold.

Over the years, various synthetic routes have been developed to access the tetrahydrothiophene core. These early methods were crucial in making this versatile building block more accessible for further investigation.

Table 1: Pioneering Syntheses of Tetrahydrothiophene

| Year | Researchers | Precursors | Reagents | Key Conditions | Reference |

| 1910 | von Braun & Trümpler | 1,4-Diiodobutane | Potassium sulfide | Not specified in readily available abstracts | [von Braun, Trümpler (1910)] |

| Various | Not specified | 1,4-Dihalobutanes (Cl, Br) | Sodium sulfide | High temperature | [General knowledge from search results] |

| Various | Not specified | Tetrahydrofuran | Hydrogen sulfide | Alumina catalyst, high temperature | [General knowledge from search results] |

| Various | Not specified | 1,4-Butanediol | Hydrogen sulfide | Alumina catalyst, high temperature | [General knowledge from search results] |

Detailed Experimental Protocol: Synthesis of Tetrahydrothiophene from 1,4-Dichlorobutane

A well-documented and reliable method for the laboratory-scale synthesis of tetrahydrothiophene was published in Organic Syntheses. This procedure, a modification of earlier methods, utilizes the reaction of 1,4-dichlorobutane with sodium sulfide.

Experimental Workflow: Synthesis of Tetrahydrothiophene

Caption: A generalized workflow for the synthesis of tetrahydrothiophene.

Procedure:

-

A solution of sodium sulfide in water is prepared.

-

1,4-Dichlorobutane and the sodium sulfide solution are added simultaneously to a reaction flask containing dimethylformamide (DMF) at reflux.

-

The reaction mixture is heated at reflux for several hours.

-

The product is isolated by distillation from the reaction mixture.

-

The distillate is subjected to an aqueous workup to remove impurities.

-

The organic layer is dried and purified by fractional distillation to yield pure tetrahydrothiophene.

The Rise of a Biologically Significant Derivative: Biotin

Perhaps the most famous and biologically important tetrahydrothiophene derivative is biotin (Vitamin B7). Its discovery and the elucidation of its structure were major milestones in biochemistry and nutrition.

In the early 20th century, a mysterious "egg white injury" was observed in animals fed a diet rich in raw egg whites. This condition was characterized by dermatitis, hair loss, and neurological symptoms. It was later discovered that a factor in egg yolk and liver could cure this ailment. This curative substance was eventually isolated and named biotin.

The complex structure of biotin, featuring a fused tetrahydrothiophene and ureido ring system, was determined in the 1940s. Its vital role as a coenzyme for carboxylase enzymes, which are crucial for fatty acid synthesis, gluconeogenesis, and amino acid metabolism, cemented its importance in biological systems.

Biotin's Mechanism of Action: A Simplified Overview

Biotin acts as a covalent cofactor for a class of enzymes called biotin-dependent carboxylases. The tetrahydrothiophene ring itself is not directly involved in the catalytic activity but is a crucial part of the molecule's overall structure, which allows for its recognition and binding by both the enzymes that attach it to the carboxylases (holo-carboxylase synthetases) and the carboxylase enzymes themselves.

Synthetic Tetrahydrothiophene Derivatives in Medicine: An Emerging Field

While biotin is a natural product, the synthetic exploration of tetrahydrothiophene derivatives for medicinal purposes has yielded a diverse range of bioactive compounds. Although a comprehensive historical timeline of the very first synthetic derivatives is challenging to construct from readily available literature, research in the mid to late 20th century and into the 21st century has seen the development of numerous compounds with therapeutic potential.

Anti-inflammatory Agents

A notable area of investigation has been the development of anti-inflammatory drugs. For instance, Tenidap , a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), contains a fused tetrahydrothiophene (specifically, a tetrahydrobenzo[b]thiophene) core. While its clinical development was halted, it represents a significant effort in leveraging the tetrahydrothiophene scaffold for anti-inflammatory drug design. The rationale behind targeting both COX and 5-LOX pathways was to provide broader anti-inflammatory efficacy with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that only inhibit COX.

Signaling Pathway of Arachidonic Acid Metabolism and Inhibition by Tenidap

Caption: Tenidap inhibits both COX and 5-LOX pathways of arachidonic acid metabolism.

Other Therapeutic Areas

The versatility of the tetrahydrothiophene scaffold has led to its incorporation into molecules targeting a wide array of diseases. These include antibacterial, antifungal, and anticancer agents. The development of these derivatives often involves modifying the core tetrahydrothiophene ring with various functional groups to optimize potency, selectivity, and pharmacokinetic properties.

Table 2: Examples of Bioactive Synthetic Tetrahydrothiophene Derivatives (Primarily from more recent studies)

| Compound Class | Example Structure/Name | Biological Activity | Quantitative Data (Example) | Reference |

| Anti-inflammatory | Tenidap | Dual COX/5-LOX inhibitor | IC50 values in the low micromolar range for both enzymes (specific historical data not readily available in searches) | [General knowledge of Tenidap] |

| Antibacterial | Novel Tetrasubstituted Thiophenes | Antibacterial against P. aeruginosa | Growth inhibition of 18.2 ± 0.77 (compared to Gentamicin at 17.3 ± 0.1) | [Recent study on tetrasubstituted thiophenes] |

| Anticancer | Novel Thiophene Analogues | Cytotoxicity against cancer cell lines | IC50 values in the micromolar range against various cell lines | [Recent studies on anticancer thiophenes] |

Conclusion and Future Perspectives

The journey of tetrahydrothiophene derivatives, from the early synthetic explorations of the parent molecule to the discovery of the vital natural product biotin and the subsequent development of synthetic analogs with diverse therapeutic potential, highlights the enduring importance of this sulfur-containing heterocycle in science. The ability to readily synthesize and modify the tetrahydrothiophene core continues to make it an attractive scaffold for medicinal chemists. Future research will undoubtedly uncover new derivatives with novel mechanisms of action, further solidifying the legacy of this versatile and historically significant molecule. The ongoing exploration of its derivatives in areas such as materials science and catalysis also promises exciting new applications beyond the realm of medicine.

An In-depth Technical Guide to the Safe Handling of Tetrahydro-thiophen-3-OL

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Tetrahydro-thiophen-3-OL, a chemical requiring careful management in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety, maintaining a controlled research environment, and complying with regulatory standards.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C4H8OS | [1] |

| Molecular Weight | 104.17 g/mol | [1] |

| Appearance | Pale yellow clear liquid (estimated) | [2] |

| Boiling Point | 119 °C (246 °F) | [3] |

| Flash Point | 12 °C (55 °F) | [4][5] |

| Density | 0.9987 g/cm³ at 20 °C | [5] |

| Solubility | Insoluble in water; soluble in organic solvents | [5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated hazard statements.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation (Category 2) |

| Warning | H315: Causes skin irritation[1][3] |

| Serious Eye Damage/Eye Irritation (Category 2A) |

| Warning | H319: Causes serious eye irritation[1][3] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation |

| Warning | H335: May cause respiratory irritation[1] |

| Flammable Liquids (Category 2) |

| Danger | H225: Highly flammable liquid and vapor[3][6] |

| Acute Toxicity, Oral (Category 4) |

| Warning | H302: Harmful if swallowed[3][6] |

| Acute Toxicity, Dermal (Category 4) |

| Warning | H312: Harmful in contact with skin[3] |

| Acute Toxicity, Inhalation (Category 4) |

| Warning | H332: Harmful if inhaled[3] |

| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) | None | - | H412: Harmful to aquatic life with long lasting effects[3][6] |

Due to its offensive smell, characteristic of thiols, it can be detected by the human nose at very low concentrations and may cause nuisance complaints.[7] The odor can also cause headaches and nausea.[7]

Experimental Protocols

The following protocols are designed to minimize exposure and ensure the safe handling of this compound.

Appropriate PPE must be worn at all times when handling this chemical.

| PPE Item | Specification |

| Eye Protection | Chemical safety goggles or a face shield.[8] |

| Hand Protection | Solvent-resistant gloves (e.g., nitrile rubber for intermittent contact).[4][9] Gloves must be inspected prior to use.[10] |

| Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory.[11] For larger quantities or when there is a risk of splashing, consider a chemically resistant apron.[12] |

| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[11] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[13] |

Handling:

-

Before beginning work, inform colleagues in the vicinity that you will be using a thiol-containing compound.[7]

-

All manipulations of this compound must be performed within a certified chemical fume hood to control the potent odor and prevent inhalation exposure.[11][14]

-

Use a closed or isolated system for reactions whenever possible.[14]

-

Avoid pouring or pipetting openly; use syringes or cannulas for transfers.[15]

-

Ground and bond containers and receiving equipment to prevent static discharge, as the vapor can form explosive mixtures with air.[3][16]

-

Do not eat, drink, or smoke in the laboratory area.[3]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][17]

-

Store in a designated "flammables" cabinet, away from heat, sparks, open flames, and other sources of ignition.[3][4]

-

It is best practice to store stench chemicals in a dedicated fume hood cabinet.[11]

-

Immediate Action: Evacuate non-essential personnel from the spill area.

-

Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Personal Protection: Wear the appropriate PPE as outlined in section 3.1.

-

Containment: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[17][18]

-

Neutralization: Treat the spill area and absorbent material with a 1:1 bleach and water solution to oxidize the thiol and neutralize the odor.[14][18]

-

Collection: Collect the neutralized absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[18]

-

Decontamination: Decontaminate the spill area again with a bleach solution, followed by a water rinse.

-

Large Spills: For large spills, evacuate the area and contact the institution's environmental health and safety (EH&S) department immediately.[18]

-

Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and labeled hazardous waste container.

-

Solid Waste: All contaminated solid waste (e.g., gloves, paper towels, absorbent pads) should be placed in a sealed plastic bag before being discarded into a designated hazardous waste container.[15][18]

-

Glassware Decontamination: All glassware that has come into contact with this compound should be immediately submerged in a bleach bath (a 1:1 mixture of bleach and water) and allowed to soak overnight (at least 14 hours) in a fume hood.[14] After soaking, rinse the glassware thoroughly with water before normal washing.[14]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][19] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[3][8][16] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][16][19] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][16][19] |

Visual Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

References

- 1. (r)-Tetrahydrothiophen-3-ol | C4H8OS | CID 10011856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tetrahydrothiophene, 110-01-0 [thegoodscentscompany.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. nj.gov [nj.gov]

- 5. Tetrahydrothiophene | C4H8S | CID 1127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]

- 8. gk-taurus.ru [gk-taurus.ru]

- 9. iceng.net.au [iceng.net.au]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. research.columbia.edu [research.columbia.edu]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. How To [chem.rochester.edu]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. faculty.washington.edu [faculty.washington.edu]

- 19. Tetrahydrothiophen-3-one - Safety Data Sheet [chemicalbook.com]

Physical properties of "Tetrahydro-thiophen-3-OL" (boiling point, density)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the experimentally determined physical properties of Tetrahydro-thiophen-3-OL (CAS No: 3334-05-2), a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The data presented herein is crucial for its application in synthesis, formulation, and quality control.

Core Physical Properties

The primary physical characteristics of this compound have been determined and are summarized for clarity and rapid assessment.

Data Presentation

| Physical Property | Value | Conditions | Source |

| Boiling Point | 84-85 °C | at 7 Torr | [1] |

| Density | 1.1762 g/cm³ | Not Specified | [1] |

Experimental Protocols

While specific experimental documentation for the determination of the physical properties of this compound is not publicly detailed, a generalized workflow for such characterizations is outlined below. This serves as a standard procedural guide for the validation of the compound's physical constants.

The determination of boiling point and density for a liquid sample like this compound typically follows established laboratory protocols. The boiling point at reduced pressure suggests that the compound may be susceptible to decomposition at its atmospheric boiling point, necessitating vacuum distillation for accurate measurement. The density is likely measured using a pycnometer or a digital density meter at a standard temperature.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the key physical properties of a chemical compound such as this compound.

References

Navigating the Solubility Landscape of Tetrahydro-thiophen-3-OL in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-thiophen-3-OL is a sulfur-containing heterocyclic compound of interest in various chemical and pharmaceutical research domains. Understanding its solubility in a range of organic solvents is fundamental for its application in synthesis, formulation, and purification processes. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. In lieu of presenting pre-existing data, this document provides a comprehensive framework for researchers to systematically determine and tabulate the solubility of this compound. It outlines detailed experimental protocols for common and reliable solubility determination methods and establishes a standardized format for data presentation to facilitate comparison and interpretation.

Introduction

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical processes. For drug development professionals and researchers, solubility data is indispensable for tasks ranging from reaction solvent selection and optimization of crystallization processes to the development of stable formulations.

Currently, a thorough search of scientific literature and chemical databases reveals a significant gap in the quantitative solubility data for this compound in common organic solvents. While some sources provide qualitative descriptions of its solubility as part of synthetic procedures, precise numerical data remains unpublished. This guide is therefore designed to empower researchers by providing the necessary methodologies to generate this crucial data in a consistent and reproducible manner.

The following sections will detail established experimental protocols for solubility determination, provide a template for the systematic presentation of results, and illustrate the general experimental workflow.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound in a liquid solvent involves the preparation of a saturated solution at a specific temperature, followed by the quantitative analysis of the solute concentration in that solution. The "gold standard" for this is the saturation shake-flask method.[1][2]

Saturation Shake-Flask Method

This method is widely regarded as the most reliable for determining equilibrium solubility.[2] It involves equilibrating an excess of the solid solute with the solvent until the solution is saturated.

Materials and Apparatus:

-

This compound (solid)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, isopropanol)

-

Analytical balance

-

Vials or flasks with airtight seals

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Apparatus for quantitative analysis (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibrium is reached.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[2][3] The time required to reach equilibrium may vary and should be determined experimentally by taking measurements at different time points until the concentration remains constant.[4]

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles. Filtration should be performed at the same temperature as the equilibration to avoid changes in solubility.[5]

-

Analyze the concentration of this compound in the filtrate using a validated analytical method.

Analytical Methods for Concentration Determination

The choice of analytical method depends on the properties of this compound and the solvent.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for determining the concentration of organic compounds.[2] It is particularly useful for its ability to separate the analyte from any potential impurities.[2]

-

Gas Chromatography (GC): If this compound is sufficiently volatile and thermally stable, GC can be an effective method for quantification.

-

UV-Vis Spectroscopy: If this compound possesses a chromophore, its concentration in solution can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.[6]

-

Gravimetric Method: This is a simpler, though potentially less precise, method.[4][7] It involves taking a known volume or mass of the saturated filtrate, evaporating the solvent completely, and then weighing the remaining solid residue.[4]

Data Presentation

To ensure clarity and facilitate comparison across different studies, it is crucial to present solubility data in a structured and consistent manner. The following table provides a template for reporting the solubility of this compound in various organic solvents at a specified temperature.

Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C

| Organic Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | [Experimental Value] | [Calculated Value] | e.g., HPLC |

| Ethanol | [Experimental Value] | [Calculated Value] | e.g., HPLC |

| Acetone | [Experimental Value] | [Calculated Value] | e.g., HPLC |

| Isopropanol | [Experimental Value] | [Calculated Value] | e.g., HPLC |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] | e.g., HPLC |

| Dichloromethane | [Experimental Value] | [Calculated Value] | e.g., HPLC |

| Toluene | [Experimental Value] | [Calculated Value] | e.g., HPLC |

| [Other Solvents] | [Experimental Value] | [Calculated Value] | e.g., HPLC |

Note: It is imperative to specify the temperature at which the solubility was determined, as solubility is temperature-dependent.[8][9]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: General workflow for determining the solubility of this compound.

Conclusion

References

- 1. Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pharmatutor.org [pharmatutor.org]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Solubility - Wikipedia [en.wikipedia.org]

The Versatile Chiral Synthon: A Technical Guide to Tetrahydro-thiophen-3-ol in Asymmetric Synthesis

For Immediate Release

A comprehensive guide for researchers, chemists, and pharmaceutical professionals on the strategic use of (R)- and (S)-Tetrahydro-thiophen-3-ol as a pivotal chiral building block in the synthesis of complex, high-value molecules. This document outlines key synthetic and resolution methodologies, provides detailed experimental protocols, and showcases its application in the development of therapeutic agents.

The five-membered sulfur-containing heterocycle, Tetrahydro-thiophen-3-ol, represents a critical chiral synthon for the introduction of stereocenters in medicinal and process chemistry. Its enantiomerically pure forms, (R)- and (S)-Tetrahydro-thiophen-3-ol, are particularly valuable for constructing the core of various biologically active compounds, enabling precise control over molecular architecture and, consequently, pharmacological activity. This guide details the primary methods for obtaining enantiopure this compound: asymmetric biocatalytic reduction and enzymatic kinetic resolution of the racemic mixture.

Methods for Obtaining Enantiopure this compound

Two principal strategies have emerged for the efficient production of enantiomerically pure this compound:

-

Asymmetric Biocatalytic Reduction: This highly efficient method utilizes an engineered ketoreductase (KRED) to directly reduce the prochiral ketone, tetrahydrothiophene-3-one, to the desired chiral alcohol. This approach is notable for its exceptional enantioselectivity and high yields, making it suitable for large-scale industrial production.[1]

-

Enzymatic Kinetic Resolution (EKR): This classic and robust method employs lipases, such as Candida antarctica Lipase B (CAL-B), to selectively acylate one enantiomer of racemic this compound.[1][2] This process yields one enantiomer as an ester and the other as the unreacted alcohol, both in high enantiomeric purity. EKR is a versatile technique widely used for the resolution of various secondary alcohols.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative outcomes for the asymmetric reduction and a representative enzymatic kinetic resolution process.

Table 1: Asymmetric Biocatalytic Reduction of Tetrahydrothiophene-3-one

| Parameter | Value | Reference |

| Enzyme | Engineered Ketoreductase (KRED) | [1] |

| Substrate | Tetrahydrothiophene-3-one | [1] |

| Product | (R)-Tetrahydrothiophene-3-ol | [1] |

| Enantiomeric Excess (ee) | >99% | [1] |

| Yield | 85-88% | [1] |

| Scale | Up to 100 kg | [1] |

Table 2: Representative Enzymatic Kinetic Resolution of a Racemic Secondary Alcohol

| Parameter | Value | Reference |

| Enzyme | Candida antarctica Lipase B (CAL-B) | [1][2] |

| Substrate | Racemic Secondary Alcohol | [1][2][3][4] |

| Acyl Donor | Vinyl Acetate | [5][6] |

| Products | (R)-Ester and (S)-Alcohol | [5] |

| Enantiomeric Excess (ee) | >99% | [7] |

| Conversion | ~50% | [1] |

Experimental Protocols

Protocol 1: Asymmetric Biocatalytic Reduction of Tetrahydrothiophene-3-one to (R)-Tetrahydrothiophene-3-ol[1]

This protocol is adapted from a scaled-up industrial process.

Materials:

-

Tetrahydrothiophene-3-one

-

Engineered Ketoreductase (KRED)

-

Glucose Dehydrogenase (GDH) for cofactor regeneration

-

NADP-Na (cofactor)

-

Potassium phosphate buffer (pH 7.0)

-

Glucose

-

8 N NaOH

-

Ethyl acetate (EtOAc)

-

Sodium bisulfite (NaHSO₃)

-

Celite 545

Procedure:

-

To a temperature-controlled reactor, add potassium phosphate buffer and glucose. Stir until the glucose is dissolved.

-

Adjust the temperature to 15 °C.

-

Add Tetrahydrothiophene-3-one to the mixture.

-

Sequentially add the KRED enzyme, GDH enzyme, and NADP-Na cofactor.

-

Maintain the pH of the reaction at 7.0 by the controlled addition of 8 N NaOH.

-

Allow the reaction to proceed at 15 °C for approximately 16 hours, monitoring for ~90% conversion.

-

Increase the temperature to 25 °C and continue the reaction for another 7 hours to achieve >99% conversion.

-

Upon completion, add a 5 mol % solution of NaHSO₃ to quench any remaining unreacted ketone.

-

Extract the product from the aqueous phase with ethyl acetate (EtOAc).

-

Filter the organic extract through a pad of Celite 545.

-

Remove the solvent under reduced pressure to yield (R)-Tetrahydrothiophene-3-ol.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution of Racemic this compound[1]

This is a generalized protocol based on the common use of lipases for resolving secondary alcohols.

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Acyl donor (e.g., vinyl acetate, 1.5-3 equivalents)

-

Anhydrous organic solvent (e.g., hexane, diisopropyl ether)

Procedure:

-

To a dry reaction vessel, add racemic this compound and the immobilized lipase (typically 10-50 mg of lipase per 100 mg of substrate).

-

Add the anhydrous organic solvent.

-

Add the acyl donor to initiate the reaction.

-

Seal the vessel and agitate the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral GC or HPLC. The ideal reaction endpoint is at or near 50% conversion to achieve the highest enantiomeric excess for both the product and the remaining substrate.

-

Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with solvent and potentially reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

Separate the resulting mixture of the acylated product (e.g., (R)-Tetrahydro-thiophen-3-yl acetate) and the unreacted alcohol (e.g., (S)-Tetrahydro-thiophen-3-ol) using silica gel column chromatography.

Application in Pharmaceutical Synthesis: The Sulopenem Core

(R)-Tetrahydrothiophene-3-ol is a crucial chiral intermediate for the synthesis of Sulopenem, a potent penem-based antibacterial agent.[8] The defined stereochemistry of the hydroxyl group is essential for the biological activity of the final drug molecule. The synthetic route leverages the chiral alcohol to construct the complex side chain of the antibiotic.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic processes described.

References

- 1. benchchem.com [benchchem.com]

- 2. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine [mdpi.com]

- 5. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Catalytic Synthesis of Tetrahydro-thiophen-3-ol: Application Notes and Protocols for Researchers

For Immediate Release

Introduction

Tetrahydro-thiophen-3-ol is a valuable chiral building block in medicinal chemistry, particularly as a key intermediate in the synthesis of penem and carbapenem antibiotics. Its stereochemistry is crucial for the biological activity of the final drug substance. This document provides detailed application notes and experimental protocols for the catalytic synthesis of this compound, with a focus on methods that offer high stereoselectivity and efficiency. The protocols are intended for researchers, scientists, and professionals in drug development.

Two primary catalytic strategies are detailed: a highly enantioselective biocatalytic reduction of tetrahydrothiophene-3-one and a chemo-catalytic asymmetric transfer hydrogenation. These methods provide access to the desired (R)- or (S)-enantiomers of this compound in high purity.

Biocatalytic Synthesis via Ketoreductase (KRED)

Biocatalysis offers an environmentally friendly and highly selective route to chiral alcohols. The enzymatic reduction of the prochiral ketone, tetrahydrothiophene-3-one, using an engineered ketoreductase (KRED) is a well-established method for producing enantiomerically pure (R)-Tetrahydro-thiophen-3-ol.[1] This process has been successfully scaled for industrial production.

Reaction Principle

The synthesis relies on the stereospecific reduction of the carbonyl group of tetrahydrothiophene-3-one by a ketoreductase. These enzymes are dependent on a nicotinamide cofactor, typically NADPH, which provides the hydride for the reduction. To make the process economically viable, a cofactor regeneration system is employed. A common approach is to use a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, thereby regenerating the NADPH consumed in the primary reaction. Alternatively, a sacrificial alcohol like isopropanol can be used in excess to drive the regeneration of the cofactor.[1]

Experimental Protocol: KRED-mediated synthesis of (R)-Tetrahydro-thiophen-3-ol

Materials:

-

Tetrahydrothiophene-3-one

-

Engineered Ketoreductase (KRED)

-

Glucose Dehydrogenase (GDH)

-

D-Glucose

-

Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Potassium phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 7.0).

-

Addition of Reagents: To the buffer, add D-glucose (e.g., 1.1 equivalents), NADP+ (e.g., 0.01 equivalents), Glucose Dehydrogenase (GDH), and the engineered Ketoreductase (KRED).

-

Substrate Addition: Add tetrahydrothiophene-3-one to the reaction mixture.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 25-30 °C) with gentle agitation. Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC).

-

Work-up: Upon completion, saturate the aqueous phase with sodium chloride.

-

Extraction: Extract the product with ethyl acetate (3 x reaction volume).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-Tetrahydro-thiophen-3-ol.

-

Purification: If necessary, purify the product by column chromatography on silica gel.

Quantitative Data

| Parameter | Value | Reference |

| Substrate | Tetrahydrothiophene-3-one | [1] |

| Catalyst | Engineered KRED | [1] |

| Cofactor Regeneration | GDH/Glucose | [1] |

| Enantiomeric Excess (ee) | >99% for (R)-enantiomer | [1] |

| Conversion | >99% | [1] |

| Scale | Successfully scaled to 100+ kg batches | [1] |

Chemo-catalytic Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation using chiral ruthenium catalysts, pioneered by Noyori, is a powerful method for the enantioselective reduction of ketones.[2] This approach offers an alternative to biocatalysis and can be advantageous in certain contexts. The reaction typically employs a hydrogen donor like a mixture of formic acid and triethylamine or isopropanol.

Reaction Principle

The catalyst, a chiral ruthenium complex, facilitates the transfer of hydrogen from a donor molecule to the ketone substrate in a stereoselective manner. The chirality of the ligand coordinated to the ruthenium center dictates the stereochemical outcome of the reduction, allowing for the synthesis of either the (R)- or (S)-enantiomer of the alcohol.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Tetrahydrothiophene-3-one

Materials:

-

Tetrahydrothiophene-3-one

-

[RuCl(p-cymene)((S,S)-Ts-DPEN)] (or the (R,R)-enantiomer for the opposite product)

-

Formic acid/triethylamine azeotrope (5:2 mixture)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Catalyst Preparation (if not commercially available): The chiral ruthenium catalyst can be prepared from [RuCl2(p-cymene)]2 and the corresponding chiral ligand, (S,S)- or (R,R)-Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral ruthenium catalyst in the anhydrous solvent.

-

Addition of Reagents: Add the formic acid/triethylamine azeotrope to the catalyst solution.

-

Substrate Addition: Add tetrahydrothiophene-3-one to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 28 °C) and monitor the reaction progress by TLC or GC.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Quantitative Data (Representative)

While a specific protocol for tetrahydrothiophene-3-one is not widely published with detailed quantitative data in peer-reviewed literature, the following table provides typical performance for Noyori-type asymmetric transfer hydrogenations of ketones.

| Parameter | Typical Value | Reference |

| Substrate | Prochiral Ketone | [2] |

| Catalyst | [RuCl(p-cymene)(Ts-DPEN)] | [2] |

| Hydrogen Donor | HCOOH/NEt3 | [2] |

| Enantiomeric Excess (ee) | 90-99% | [2] |

| Yield | High to quantitative | [2] |

| Catalyst Loading | 0.1 - 1 mol% | [2] |

Synthesis of the Starting Material: Tetrahydrothiophene-3-one